molecular formula C9H9F3N2 B13606378 3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine

3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B13606378
M. Wt: 202.18 g/mol
InChI Key: BQQRHTHYCWTCAQ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine typically involves the reaction of a pyridine derivative with an azetidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyridine derivative is coupled with an azetidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine
  • 5-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride

Uniqueness

3-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both the azetidine and trifluoromethyl groups can enhance its stability and binding properties compared to similar compounds .

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

3-(azetidin-3-yl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-1-2-13-5-7(8)6-3-14-4-6/h1-2,5-6,14H,3-4H2

InChI Key

BQQRHTHYCWTCAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

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